molecular formula C12H11ClN2O2 B1415382 3-Chloro-6-(2,4-dimethoxyphenyl)pyridazine CAS No. 1105194-90-8

3-Chloro-6-(2,4-dimethoxyphenyl)pyridazine

Cat. No.: B1415382
CAS No.: 1105194-90-8
M. Wt: 250.68 g/mol
InChI Key: QGJUSQOFZMZMHO-UHFFFAOYSA-N
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Description

3-Chloro-6-(2,4-dimethoxyphenyl)pyridazine is an organic compound with the molecular formula C12H11ClN2O2 It is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(2,4-dimethoxyphenyl)pyridazine typically involves the reaction of 2,4-dimethoxybenzaldehyde with appropriate reagents to form the pyridazine ring. One common method involves the condensation of 2,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with phosphorus oxychloride to yield the desired pyridazine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(2,4-dimethoxyphenyl)pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent, such as dimethylformamide or tetrahydrofuran.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridazine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Chloro-6-(2,4-dimethoxyphenyl)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-6-(2,4-dimethoxyphenyl)pyridazine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to the active site of the target protein and modulating its activity.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-6-phenylpyridazine: Similar structure but lacks the methoxy groups, which can affect its reactivity and properties.

    3-Chloro-6-(2,4-dimethylphenyl)pyridazine: Similar structure but with methyl groups instead of methoxy groups, leading to different electronic and steric effects.

Uniqueness

3-Chloro-6-(2,4-dimethoxyphenyl)pyridazine is unique due to the presence of the methoxy groups, which can influence its chemical reactivity and biological activity. These groups can enhance its solubility and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-chloro-6-(2,4-dimethoxyphenyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-16-8-3-4-9(11(7-8)17-2)10-5-6-12(13)15-14-10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJUSQOFZMZMHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(C=C2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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